Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate
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Overview
Description
Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate is a chemical compound characterized by the presence of trimethylsilyl groups, which are known for their chemical inertness and large molecular volume . This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate typically involves the reaction of benzylidenepropanedioate with 2-(trimethylsilyl)ethyl groups under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds .
Scientific Research Applications
Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate involves its interaction with specific molecular targets. The trimethylsilyl groups can act as protecting groups, temporarily modifying the reactivity of certain functional groups in a molecule. This allows for selective reactions to occur at other sites within the molecule .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)acetamide: Another compound containing trimethylsilyl groups, used in similar applications.
Trimethylsilyl chloride: A reagent used for introducing trimethylsilyl groups into molecules.
Tetramethylsilane: A compound with a similar structure, often used as a reference standard in NMR spectroscopy.
Uniqueness
Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups .
Properties
CAS No. |
90744-46-0 |
---|---|
Molecular Formula |
C20H32O4Si2 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
bis(2-trimethylsilylethyl) 2-benzylidenepropanedioate |
InChI |
InChI=1S/C20H32O4Si2/c1-25(2,3)14-12-23-19(21)18(16-17-10-8-7-9-11-17)20(22)24-13-15-26(4,5)6/h7-11,16H,12-15H2,1-6H3 |
InChI Key |
AULOTRPJCCUQIX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC[Si](C)(C)C |
Origin of Product |
United States |
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